1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene

Catalog No.
S12801567
CAS No.
M.F
C18H18ClIO2
M. Wt
428.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodo...

Product Name

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene

IUPAC Name

1-chloro-2-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]-4-iodobenzene

Molecular Formula

C18H18ClIO2

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C18H18ClIO2/c19-18-8-3-15(20)12-14(18)11-13-1-4-16(5-2-13)21-9-10-22-17-6-7-17/h1-5,8,12,17H,6-7,9-11H2

InChI Key

CTYLJKCSPCSNKD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene, also known by its Chemical Abstracts Service number 1103738-29-9, is a complex organic compound with the molecular formula C18H18ClIO2C_{18}H_{18}ClIO_{2} and a molecular weight of approximately 428.69 g/mol. This compound features a chloro group and an iodo group on a biphenyl structure, which contributes to its unique chemical properties and potential applications in various fields.

The structural formula highlights the presence of a cyclopropoxyethoxy substituent, which is significant for its biological activity. The compound is characterized by its relatively high boiling point and low solubility in water, indicating its hydrophobic nature.

, typical of halogenated organic compounds:

  • Nucleophilic Substitution: The presence of the chlorine and iodine atoms makes this compound susceptible to nucleophilic substitution reactions. In the presence of suitable nucleophiles, such as amines or thiols, the halogens can be replaced, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at various positions on the benzene rings.
  • Reduction Reactions: The iodo group can be reduced to form an alcohol or amine, depending on the reducing agent used.

  • Antitumor Activity: Many halogenated aromatic compounds have shown potential as anticancer agents due to their ability to interfere with cellular processes.
  • Antimicrobial Properties: The presence of halogens often enhances the antimicrobial efficacy of organic compounds.
  • Enzyme Inhibition: Some derivatives may act as enzyme inhibitors, affecting metabolic pathways in various biological systems.

The synthesis of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene typically involves multi-step organic reactions:

  • Formation of the Iodinated Benzene: Starting from a suitable precursor, iodination can be achieved using iodine monochloride or other iodinating agents.
  • Chlorination: Following iodination, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
  • Cyclopropoxyethoxy Group Introduction: The cyclopropoxyethanol moiety can be synthesized separately and then introduced via a nucleophilic substitution reaction.

These steps may require optimization based on reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene has potential applications in several areas:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Research: It can be utilized as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Its properties may be explored for applications in developing advanced materials or coatings.

Interaction studies involving 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • Metabolic Pathways: Investigating how the compound is processed within biological systems and its potential metabolites.

Such studies are essential for evaluating safety profiles and therapeutic efficacy.

Several compounds share structural similarities with 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzeneC15H14ClIOC_{15}H_{14}ClIOLacks cyclopropoxy group; simpler structure
4-Bromo-1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)benzeneC18H18BrClO2C_{18}H_{18}BrClO_{2}Contains bromine instead of iodine; similar functional groups
1-Bromo-2-(4-cyclopropoxybenzyloxy)-4-fluorobenzeneC18H18BrFC_{18}H_{18}BrFFluorine instead of chlorine; different halogen properties

The uniqueness of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene lies in its combination of halogen substituents and the cyclopropoxyethoxy group, which may enhance its biological activity compared to similar compounds.

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Exact Mass

428.00401 g/mol

Monoisotopic Mass

428.00401 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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